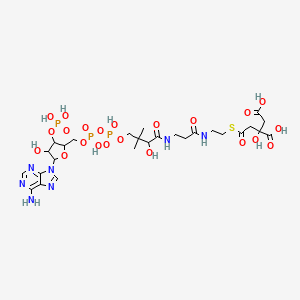

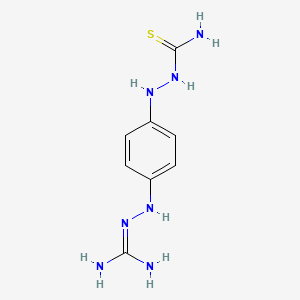

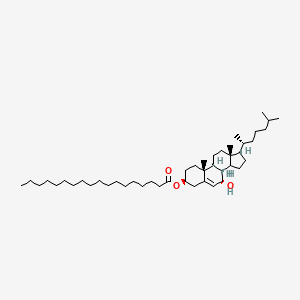

![molecular formula C20H21N3O3 B1229480 4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML118, also known as SID4243143, is a small molecule inhibitor that has been identified as a selective stabilizer of the tyrosine kinase Wee1. Wee1 plays a crucial role in regulating the cell cycle by inhibiting the entry into mitosis through the phosphorylation of cyclin-dependent kinase CDK1. ML118 has shown potential in inhibiting cell cycle progression by preventing the degradation of Wee1, making it a valuable compound in cancer research and other scientific applications .

Preparation Methods

The synthesis of ML118 involves several steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of organic reactions, such as condensation and cyclization.

Functionalization: The core structure is then functionalized with various substituents to enhance its stability and activity. This may involve reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for ML118 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

ML118 undergoes several types of chemical reactions, including:

Oxidation: ML118 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of ML118.

Substitution: ML118 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water, leading to the formation of new products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield halogenated products .

Scientific Research Applications

ML118 has a wide range of scientific research applications, including:

Cancer Research: ML118 is used to study the role of Wee1 in cancer cell proliferation and to develop potential cancer therapies by inhibiting cell cycle progression.

Cell Cycle Studies: Researchers use ML118 to investigate the mechanisms of cell cycle regulation and the effects of Wee1 stabilization on cell division.

Drug Development: ML118 serves as a lead compound for the development of new drugs targeting the ubiquitin proteasome pathway and other related pathways.

Biological Studies: ML118 is used in various biological assays to study its effects on cellular processes and to identify potential molecular targets

Mechanism of Action

ML118 exerts its effects by inhibiting the degradation of the tyrosine kinase Wee1. Wee1 is responsible for phosphorylating cyclin-dependent kinase CDK1, thereby preventing the entry into mitosis. By stabilizing Wee1, ML118 inhibits cell cycle progression and induces cell cycle arrest in the G2/M phase. This mechanism is particularly important in cancer cells, where uncontrolled cell division is a hallmark of the disease. ML118’s ability to selectively stabilize Wee1 without affecting other proteins makes it a valuable tool for studying the ubiquitin proteasome pathway and developing targeted therapies .

Comparison with Similar Compounds

ML118 can be compared with other similar compounds, such as MG132 and other Wee1 inhibitors. Some key points of comparison include:

MG132: Unlike ML118, MG132 inhibits the degradation of both Wee1 and cyclin B, making it less selective. ML118’s selective inhibition of Wee1 provides a more targeted approach to studying cell cycle regulation.

Other Wee1 Inhibitors: ML118 is unique in its ability to selectively stabilize Wee1 without causing cytotoxicity. Other Wee1 inhibitors may have broader effects on the cell cycle and may not be as selective or potent as ML118.

Similar compounds include MG132, AZD1775, and PD0166285, which also target the Wee1 pathway but differ in their selectivity and mechanism of action .

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide |

InChI |

InChI=1S/C20H21N3O3/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24) |

InChI Key |

KRZBWKRPRKNWHY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)

![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)

![8H-pyrano[3,2-g]chromen-2-one](/img/structure/B1229420.png)